Ethyl 2-(2-quinoxalinyloxy)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-quinoxalin-2-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)8-17-11-7-13-9-5-3-4-6-10(9)14-11/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFVSBHRQLJLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
General Synthetic Routes to 2-Quinoxalinyloxyacetate Scaffolds
The synthesis of 2-quinoxalinyloxyacetate scaffolds primarily relies on two versatile approaches: the alkylation of pre-formed quinoxalinols and condensation reactions to build the quinoxaline (B1680401) core.
Alkylation Reactions of Quinoxalinols with Halogenated Acetates
A prevalent and straightforward method for accessing 2-quinoxalinyloxyacetates involves the O-alkylation of a 2-quinoxalinol precursor with a halogenated acetate (B1210297), typically ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). This reaction is generally performed in the presence of a base to deprotonate the hydroxyl group of the quinoxalinol, thereby generating a more nucleophilic quinolinoxide anion that readily attacks the electrophilic carbon of the haloacetate.
The choice of base and solvent is critical for optimizing the reaction conditions. Common bases include potassium carbonate, sodium carbonate, and triethylamine. Solvents such as acetone (B3395972), dimethylformamide (DMF), and acetonitrile (B52724) are frequently employed, with the reaction temperature ranging from room temperature to reflux. google.com For instance, the reaction of a 2-chloroquinoxaline (B48734) with an alkali metal salt of a 2-(4-hydroxyphenoxy)propanoate can be carried out in solvents like dimethylformamide or dimethylsulfoxide at temperatures between 25°C and 130°C. google.com
Condensation Reactions and Heterocycle Formation Approaches
An alternative strategy involves the construction of the quinoxaline ring system itself, which can then be functionalized to yield the desired acetate derivative. The classical and most common method for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ijirt.orgnih.gov This acid- or base-catalyzed reaction forms the pyrazine (B50134) ring of the quinoxaline core.
Modifications of this classical approach have been developed to improve yields and reaction conditions. These include the use of various catalysts and reaction media. For example, o-phenylenediamine and 4-benzoyl-1,2-diaminobenzene can react with ethyl bromoacetate in a basic medium under mild conditions to directly form 1H-quinoxalin-2-one and 7-benzoyl-1H-quinoxalin-2-one, respectively. academicjournals.org The formation of a larger molecule from two smaller ones with the elimination of a small molecule, such as water, is characteristic of a condensation reaction. monash.edu
Synthesis of Ethyl 2-(2-quinoxalinyloxy)acetate and its Precursors
The synthesis of the title compound, this compound, and its necessary precursors has been a subject of academic and industrial research, with a focus on optimizing yields and exploring more environmentally friendly methods.
Optimization of Reaction Conditions and Yields in Academic Synthesis
In a typical laboratory preparation, 2-hydroxyquinoxaline (B48720) serves as the key precursor. This can be synthesized by reacting o-phenylenediamine with glyoxylic acid in a polar solvent like ethanol (B145695). google.com The subsequent alkylation with ethyl chloroacetate or bromoacetate in the presence of a base like potassium carbonate in a solvent such as acetone or DMF affords this compound.
Detailed spectroscopic analysis confirms the structure of the product. For a related compound, ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate, the 1H NMR spectrum shows a characteristic singlet at 4.03 ppm for the SCH2CO group, confirming the site of alkylation. nih.govacs.org Similar characteristic signals would be expected for the oxygenated analogue.
Green Chemistry Approaches in Quinoxaline Synthesis Research
In recent years, there has been a significant shift towards the development of sustainable and environmentally benign synthetic protocols for quinoxaline derivatives. ijirt.org Traditional methods often suffer from drawbacks such as the use of hazardous solvents, long reaction times, and the generation of significant waste. ijirt.org
Green chemistry approaches aim to address these issues by employing eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. ijirt.orgtandfonline.com Water, being non-toxic, inexpensive, and environmentally friendly, has emerged as a promising solvent for organic reactions. tandfonline.com The use of p-dodecylbenzenesulfonic acid as a surfactant-type catalyst in water at room temperature has been reported for the high-yield synthesis of quinoxaline derivatives. tandfonline.com Other green methods include the use of solid acid catalysts like cellulose (B213188) sulfuric acid, which is biodegradable and recyclable, and nanoparticle-based catalysts. rsc.orgscilit.com Microwave and ultrasound-assisted syntheses have also been shown to accelerate reaction rates and reduce energy consumption. ijirt.org
Derivatization and Structural Modification of the this compound Core
The ethyl ester functionality of this compound serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse structural motifs. This process, known as derivatization, involves chemically modifying a compound to produce a new one with properties suitable for a specific application or analysis. researchgate.net
One common derivatization strategy is the hydrolysis of the ester to the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines or alcohols to form amides or different esters, respectively. This is a form of acylation, where an acyl group is introduced into a molecule. research-solution.com For instance, the related ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate can be converted to its corresponding hydrazide by refluxing with hydrazine (B178648) hydrate. nih.gov This hydrazide can then be transformed into a carbonyl azide (B81097), which is a reactive intermediate for coupling with amino acid esters to form peptide-like structures. nih.govacs.org
Another approach involves the reduction of the ester to an alcohol, which can then be further functionalized. Additionally, the quinoxaline ring itself can be subjected to various electrophilic or nucleophilic substitution reactions, depending on the existing substituents, to introduce further diversity.
A Deep Dive into this compound: Synthesis and Derivatization
This compound stands as a significant scaffold in medicinal chemistry, belonging to the broader class of quinoxaline derivatives. These compounds, characterized by a fused benzene (B151609) and pyrazine ring system, have garnered substantial interest for their diverse pharmacological activities. The core structure of this compound, featuring an ether linkage connecting the quinoxaline heterocycle to an acetate moiety, offers multiple sites for chemical modification. This versatility allows for the systematic development of analogues to probe structure-activity relationships (SAR) and optimize biological efficacy.
The synthesis and derivatization of this compound and its analogues are pivotal for exploring their chemical space and therapeutic potential. The strategies generally revolve around building upon the core quinoxaline structure or modifying the side chain.
The quinoxaline ring is a primary target for structural modification, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule. A common synthetic route involves the reaction of a substituted 2-chloroquinoxaline with an appropriate hydroxy-functionalized molecule. google.com
The synthesis of the prerequisite 2-chloroquinoxalines can be achieved by reacting a substituted o-phenylenediamine with glyoxylic acid to form a quinoxalin-2-ol, which is then treated with a chlorinating agent like phosphorous oxychloride (POCl₃). google.com This allows for the introduction of substituents onto the benzene portion of the quinoxaline system. For instance, derivatives bearing chloro or bromo groups have been synthesized using this approach. google.com
Furthermore, the synthesis of 2,7-dichloroquinoxaline (B1302706) has been achieved, providing a key intermediate for more complex derivatives. google.com The phenyl group can also be introduced at position 3, leading to precursors for a different class of derivatives. nih.govacs.org These modifications are crucial in SAR studies, as the nature and position of the substituent on the quinoxaline ring can significantly influence biological activity. acs.orgamazonaws.com
Table 1: Examples of Modifications on the Quinoxaline Ring
| Starting Material (Substituted o-phenylenediamine) | Resulting Quinoxaline Intermediate |
|---|---|
| Substituted o-phenylenediamine | Substituted quinoxalin-2-ol google.com |
| Quinoxalin-2-ol | 2-Chloroquinoxaline google.com |
| 4-bromo-o-phenylenediamine (example) | 7-Bromo-2-chloroquinoxaline google.com |
| 4-chloro-o-phenylenediamine (example) | 2,7-Dichloroquinoxaline google.com |
This table illustrates common intermediates used for modifying the quinoxaline ring.
The ether linkage and the ethyl acetate side chain are key functional groups that are frequently altered to create a diverse library of analogues.
Ether Linkage Modification: A common bioisosteric replacement for the ether oxygen is a sulfur atom, creating a thioether linkage. For example, ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate has been synthesized by reacting 3-phenylquinoxaline-2(1H)-thione with ethyl chloroacetate. nih.govacs.org This S-substituted analogue serves as a versatile precursor for further modifications. nih.govacs.org The 1H NMR spectrum for this thioether derivative confirms the alkylation at the sulfur atom, showing a characteristic singlet signal for the SCH₂CO group. nih.govacs.org
Acetate Moiety Derivatization: The ethyl acetate group is readily transformed into other functional groups, significantly expanding the chemical diversity of the scaffold.
Hydrazide Formation: The ethyl ester can be converted to the corresponding hydrazide by refluxing with hydrazine hydrate. nih.govnih.gov This hydrazide is a crucial intermediate for further derivatization. nih.govacs.orgnih.gov
Azide Coupling and Amide Synthesis: The hydrazide can be converted into a carbonyl azide derivative. nih.govacs.orgnih.gov This azide can then be coupled with various amines or amino acid esters to form a wide range of N-alkyl acetamides and peptidomimetics. nih.govacs.orgnih.gov This strategy has been employed to introduce glycine, β-alanine, and L-aspartic acid methyl esters, as well as various alkyl amines, onto the core structure. nih.govacs.org
Table 2: Derivatization of the Acetate Moiety
| Starting Moiety | Reagent(s) | Resulting Functional Group | Reference |
|---|---|---|---|
| Ethyl Acetate | Hydrazine Hydrate | Hydrazide | nih.govacs.orgnih.gov |
| Hydrazide | NaNO₂ / HCl | Carbonyl Azide | nih.govacs.orgnih.gov |
This table summarizes the key chemical transformations of the acetate side chain.
The primary driver for synthesizing a wide array of this compound analogues is the exploration of their structure-activity relationships (SAR) for various therapeutic targets.
Researchers have synthesized series of methyl [4-(substituted 2-quinoxalinyloxy) phenyl] acetates and ethyl N-{[4-(substituted 2-quinoxalinyloxy) phenyl] acetyl} glutamates as analogues of methotrexate (B535133) for evaluation as anticancer agents. nih.govacs.orgamazonaws.comnih.govacs.orgmdpi.com These studies aim to understand how different substituents on the quinoxaline ring and modifications of the side chain affect the compound's ability to inhibit cancer cell growth. acs.org
The thioether analogues have also been extensively studied. For instance, methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl-3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides were synthesized and showed significant results against human cancer cell lines. nih.govacs.org Molecular docking studies on these compounds have helped to elucidate the binding affinity to specific biological targets, highlighting the importance of the peptidomimetic side chain at position 3 of the quinoxaline ring. nih.govacs.org
Beyond cancer, quinoxaline derivatives are investigated for a broad range of biological activities, including antimicrobial, antimalarial, and antiviral properties. amazonaws.comresearchgate.net The synthesis of new derivatives, such as those incorporating furyl or thienyl groups, is part of an ongoing effort to develop novel therapeutic agents. amazonaws.com The systematic modification of the this compound scaffold provides a powerful platform for discovering compounds with improved potency and selectivity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Chloroquinoxaline |
| Quinoxalin-2-ol |
| 2,7-Dichloroquinoxaline |
| 7-Bromo-2-chloroquinoxaline |
| 3-Phenylquinoxalin-2(1H)-one |
| Ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate |
| 3-Phenylquinoxaline-2(1H)-thione |
| Ethyl chloroacetate |
| Hydrazine hydrate |
| Methyl [4-(substituted 2-quinoxalinyloxy) phenyl] acetate |
| Ethyl N-{[4-(substituted 2-quinoxalinyloxy) phenyl] acetyl} glutamate (B1630785) |
| Methotrexate |
| Methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate |
| N-alkyl-3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamide |
| Glycine methyl ester |
| β-Alanine methyl ester |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule and their connectivity.
Proton (¹H) NMR Spectroscopy for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the electronic environment of hydrogen atoms within a molecule. The chemical shifts observed in the ¹H NMR spectrum of Ethyl 2-(2-quinoxalinyloxy)acetate provide distinct signals for the protons of the quinoxaline (B1680401) ring and the ethyl acetate (B1210297) group.
Based on the analysis of related quinoxaline structures, the aromatic protons of the quinoxaline ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of these protons would provide detailed information about their substitution pattern on the benzene (B151609) ring portion of the quinoxaline moiety.
The protons of the ethyl group and the methylene (B1212753) protons of the acetate group would be observed in the upfield region. The methylene protons of the ethyl group (OCH₂CH₃) would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (OCH₂CH₃) would, in turn, appear as a triplet. The methylene protons of the acetate group (OCH₂COO) would present as a singlet, as they lack adjacent protons for coupling.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Quinoxaline-H | 7.0 - 9.0 | m |
| OCH₂ COO | ~4.8 | s |
| OCH₂ CH₃ | ~4.3 | q |
| OCH₂CH₃ | ~1.3 | t |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and serves as a reference. Actual experimental values may vary.
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the quinoxaline ring are expected to resonate in the aromatic region, typically between 110 and 160 ppm. The carbonyl carbon of the ester group is characteristically found further downfield, usually in the range of 165-175 ppm. The carbon atoms of the ethyl group and the methylene carbon of the acetate group would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Quinoxaline-C | 110 - 160 |
| C=O | 165 - 175 |
| OCH₂ COO | ~65 |
| OCH₂ CH₃ | ~61 |
| OCH₂CH₃ | ~14 |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and serves as a reference. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For this compound, COSY would confirm the coupling between the methylene and methyl protons of the ethyl group. science.govipb.pt
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. science.govipb.pttandfonline.com This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. science.govipb.pttandfonline.com HMBC is particularly valuable for connecting different fragments of a molecule. For instance, it could show a correlation between the methylene protons of the acetate group and the carbonyl carbon, as well as with the carbon atom of the quinoxaline ring to which the oxygen is attached.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is introduced into the mass spectrometer as a solution, and a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving behind charged molecular ions.
For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺. The analysis of various quinoxaline derivatives by ESI-MS/MS has been shown to be a sensitive method for their structural identification in the gas phase. nih.govimist.ma
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a crucial step in confirming the identity of a newly synthesized compound. The HRMS data for various quinoxaline derivatives have been reported, confirming their calculated molecular formulas. tandfonline.commdpi.comrsc.orgnih.gov For this compound (C₁₂H₁₂N₂O₃), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm its elemental composition with a high degree of confidence.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is obtained. For this compound, the IR spectrum provides direct evidence for its key structural features.
The primary absorptions expected in the IR spectrum of this compound are indicative of its constituent functional groups: the quinoxaline ring, the ether linkage, and the ethyl ester group. The C=O stretch of the aliphatic ester is typically observed as a strong, sharp band in the range of 1750-1735 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the ester and ether groups would appear in the fingerprint region, generally between 1300-1000 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations from the quinoxaline ring are expected above 3000 cm⁻¹, while the in-ring C=C and C=N stretching vibrations would produce a series of bands in the 1600-1400 cm⁻¹ region. libretexts.org
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H | 3000-2850 | Stretch |
| Ester C=O | 1750-1735 | Stretch |
| Aromatic C=C and C=N | 1600-1400 | In-ring Stretch |
| Ether and Ester C-O | 1300-1000 | Stretch |
This table presents the generally accepted infrared absorption ranges for the functional groups present in this compound.
X-ray Crystallography for Solid-State Structural Determination
For this compound, a successful single-crystal X-ray diffraction experiment would yield a detailed structural model. This would confirm the planar geometry of the quinoxaline ring system and the conformation of the ethyl acetate substituent relative to the heterocyclic core. Such data is invaluable for understanding intermolecular interactions in the solid state, such as pi-stacking of the quinoxaline rings or hydrogen bonding, which can influence the material's bulk properties. The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then mathematically processed to generate an electron density map, from which the atomic positions can be determined. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatographic methods are indispensable for the separation, identification, and purification of chemical compounds. In the context of research involving this compound, various chromatographic techniques play crucial roles from reaction monitoring to final product purification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separations and quantitative analysis. researchgate.net Developing an HPLC method for this compound would be essential for assessing its purity and quantifying it in various matrices.
A typical approach would involve reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18 or C8 silica) and the mobile phase is a polar solvent mixture. diva-portal.org The initial mobile phase might consist of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.com The selection of the stationary phase and mobile phase composition would be optimized to achieve a sharp, symmetrical peak for the target compound with a reasonable retention time, well-separated from any impurities or starting materials. Detection would likely be performed using a UV detector, set to a wavelength where the quinoxaline chromophore exhibits strong absorbance. rasayanjournal.co.in Method validation according to established guidelines would ensure the method is accurate, precise, linear, and robust for its intended purpose. medcraveonline.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 or C8, 3-5 µm particle size |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |
| Detector | UV-Vis, wavelength set to a λmax of the quinoxaline ring |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
This table outlines typical starting parameters for the development of an HPLC method for the analysis of this compound.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. notulaebotanicae.ro While this compound itself may have limited volatility, GC could be employed to assess the purity of the more volatile starting materials used in its synthesis, such as ethyl chloroacetate (B1199739). It can also be used to detect any volatile byproducts or residual solvents (like ethanol (B145695) or acetone) in the final product. scharlab.com
For such an analysis, a capillary column with a suitable stationary phase (e.g., a polysiloxane) would be used. The sample, dissolved in a volatile solvent, is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through the column. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. chromatographyonline.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction. researchgate.net To monitor the synthesis of this compound from its precursors (e.g., 2-hydroxyquinoxaline (B48720) and ethyl chloroacetate), small aliquots of the reaction mixture would be spotted onto a TLC plate at various time intervals. youtube.com
The TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase), is then developed in a chamber containing a suitable mobile phase (eluent), which is usually a mixture of a nonpolar and a more polar solvent (e.g., hexane (B92381) and ethyl acetate). rsc.org The components of the reaction mixture will travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The disappearance of the starting material spots and the appearance of the product spot (this compound) can be visualized under UV light, due to the UV-active quinoxaline ring, or by staining. nih.gov By comparing the spots of the reaction mixture to those of the pure starting materials and the purified product, the progress and completion of the reaction can be effectively tracked. youtube.com
Investigations into Biological Activity in in Vitro and Cellular Models
Exploration of Antineoplastic Potential
While direct studies on Ethyl 2-(2-quinoxalinyloxy)acetate are limited in publicly available research, the broader class of quinoxaline (B1680401) derivatives has been extensively investigated for anticancer properties. These studies provide valuable insights into the potential mechanisms through which compounds containing the quinoxaline core may exert their effects.
The cytotoxic effects of various quinoxaline derivatives have been evaluated against a panel of human cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays. These assays measure cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.
For instance, a study on novel 2-substituted-quinoxaline analogs demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line. One particular compound in this series exhibited a superior inhibitory effect with an IC50 value of 1.85 µM, which was more potent than the standard anticancer drug staurosporine (B1682477) (IC50 = 6.77 µM). Importantly, this compound showed minimal impact on normal MCF-10A cell lines, suggesting a degree of selectivity for cancer cells rsc.org.
Another study investigating a different series of quinoxaline derivatives reported potent cytotoxicity against several cancer cell lines, including liver (HepG2), prostate (PC-3), and colon cancer cells. Two compounds, in particular, displayed high selective indices against PC-3 cells with IC50 values of 4.11 and 2.11 µM nih.gov.
The following table summarizes the cytotoxic activity of representative quinoxaline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Analog A | MCF-7 (Breast) | MTT | 1.85 | rsc.org |
| Analog B | PC-3 (Prostate) | MTT | 4.11 | nih.gov |
| Analog C | PC-3 (Prostate) | MTT | 2.11 | nih.gov |
| Staurosporine | MCF-7 (Breast) | MTT | 6.77 | rsc.org |
Note: The compounds listed are structural analogs and not this compound itself.
Investigations into the mechanisms of action of cytotoxic quinoxaline derivatives have often pointed towards the modulation of key cellular pathways involved in cell survival and proliferation.
Apoptosis Induction: Several quinoxaline-based compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, treatment of PC-3 prostate cancer cells with certain quinoxaline derivatives led to the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2 nih.gov. This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the execution of the apoptotic cascade.
Cell Cycle Arrest: In addition to inducing apoptosis, some quinoxaline derivatives have been found to cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating. Quinoxaline 1,4-dioxide derivatives have been reported to induce G2/M cell cycle arrest in human colon cancer cells nih.gov. Mechanistic studies revealed that this was associated with the inhibition of cyclin B expression nih.gov. Similarly, other 2-substituted-quinoxaline analogs were found to induce cell cycle arrest at the G1 transition in MCF-7 breast cancer cells rsc.org. Some compounds have also been observed to arrest the cell cycle at the S phase in PC-3 cells nih.gov.
The anticancer activity of quinoxaline derivatives has also been attributed to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival.
One of the key targets for many anticancer drugs is topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Certain quinoxaline-based compounds have demonstrated inhibitory effects against topoisomerase II, with IC50 values as low as 7.529 µM nih.gov. By inhibiting this enzyme, these compounds can introduce DNA damage that ultimately triggers apoptosis.
Furthermore, some quinoxaline derivatives have been identified as inhibitors of key signaling kinases involved in cancer progression. For instance, certain analogs have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactive in various cancers rsc.org.
Assessment of Antimicrobial Properties
Research into the antimicrobial potential of quinoxaline derivatives has revealed promising activity against a range of bacterial and fungal pathogens.
The following table presents the MIC values of a representative quinoxaline analog against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog D | S. aureus | 4-16 | nih.gov |
| Analog D | B. subtilis | 8-32 | nih.gov |
| Analog D | E. coli | 4-32 | nih.gov |
Note: The compound listed is a structural analog and not this compound itself.
A study on a series of novel quinoxaline-2-oxyacetate hydrazide derivatives, which are structurally very similar to this compound, has provided significant insights into their antifungal potential nih.govmdpi.com. These compounds were evaluated against a panel of plant pathogenic fungi.
The results demonstrated that many of these compounds exhibited remarkable inhibitory activities nih.govmdpi.com. For instance, several compounds showed impressive inhibitory rates exceeding 90% against Botrytis cinerea at a concentration of 20.00 µg/mL, surpassing the efficacy of the commercial fungicide pyrimethanil (B132214) mdpi.com.
Further determination of the half-maximal effective concentration (EC50) revealed potent antifungal activity against various fungal strains. One compound displayed an EC50 value of 3.31 µg/mL against B. cinerea, which was better than the control drug mdpi.com. Another compound showed superior activity against Alternaria solani with an EC50 of 4.42 µg/mL mdpi.com. Notably, several compounds demonstrated outstanding inhibitory activity against Gibberella zeae, with EC50 values all less than 2.00 µg/mL, significantly outperforming the control drug, ridylbacterin mdpi.com.
The table below summarizes the antifungal activity of representative quinoxaline-2-oxyacetate hydrazide derivatives.
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |
| Hydrazide Analog 1 | B. cinerea | 3.31 | mdpi.com |
| Hydrazide Analog 2 | A. solani | 4.42 | mdpi.com |
| Hydrazide Analog 3 | G. zeae | <2.00 | mdpi.com |
| Pyrimethanil (Control) | B. cinerea | 3.39 | mdpi.com |
| Carbendazim (Control) | A. solani | 5.46 | mdpi.com |
| Ridylbacterin (Control) | G. zeae | 2.20 | mdpi.com |
Note: The compounds listed are quinoxaline-2-oxyacetate hydrazide analogs, which are structurally similar to this compound.
Evaluation of Antiparasitic Activity
The antiparasitic potential of quinoxaline derivatives, a class of compounds to which this compound belongs, has been a subject of scientific investigation. While specific studies on this compound are not extensively documented in publicly available research, the broader family of quinoxaline compounds has demonstrated notable activity against various parasites, including Leishmania and Trypanosoma species.
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The parasite exists in two main forms: the promastigote, which is the motile, flagellated form found in the sandfly vector, and the amastigote, the non-motile, intracellular form that multiplies within vertebrate macrophages. Therapeutic strategies often target both forms.
Research into quinoxaline derivatives has revealed their potential as antileishmanial agents. For instance, studies on 2,3-diarylsubstituted quinoxaline derivatives have shown significant antiproliferative activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis. nih.gov One study reported that the compound 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329) exhibited a 50% inhibitory concentration (IC50) of 5.3 μM against promastigotes and 16.3 μM against intracellular amastigotes. nih.gov Another derivative, 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331), also showed dose-dependent activity against both parasitic forms. nih.gov
Furthermore, new 1,4-di-N-oxide quinoxaline derivatives have been synthesized and evaluated for their in vitro antileishmanial activity. A cyclohexyl derivative demonstrated notable activity against L. amazonensis with an IC50 of 2.5 µM, while a 3-chloropropyl derivative was particularly effective against L. infantum, with an IC50 of 0.7 µM. nih.gov Quinoxaline di-N-oxides containing an amino acid side chain have also been investigated, with some compounds showing more potency and less toxicity than the reference drug miltefosine (B1683995) in intracellular amastigote assays against Leishmania amazonensis. mdpi.com These findings underscore the potential of the quinoxaline scaffold in the development of novel antileishmanial drugs.
Table 1: Antileishmanial Activity of Selected Quinoxaline Derivatives
| Compound | Leishmania Species | Parasite Stage | IC50 (µM) |
|---|---|---|---|
| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | L. amazonensis | Promastigote | 5.3 |
| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | L. amazonensis | Amastigote | 16.3 |
| 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) | L. amazonensis | Amastigote | 19.3 |
| Cyclohexyl quinoxaline 1,4-di-N-oxide derivative | L. amazonensis | Not Specified | 2.5 |
Trypanosomiasis, including Chagas disease and Human African Trypanosomiasis, is caused by protozoan parasites of the genus Trypanosoma. The life cycle of these parasites also involves different stages, which are targets for drug discovery.
The quinoxaline chemical framework has been explored for its activity against Trypanosoma species. A study investigating a range of quinoxaline derivatives reported their activity against Leishmania donovani, Trypanosoma brucei, and Trypanosoma cruzi. nih.govusp.br The most potent compounds identified were 2-chloro-3-methylsulfoxylsulfonyl and 2-chloro-3-methylsulfinyl quinoxalines, with some derivatives exhibiting greater activity than the reference drugs. nih.govusp.br While 2,3-diaryl-substituted quinoxalines were not universally active against all tested parasites, they did show activity against T. brucei and intracellular amastigotes of T. cruzi without significant toxicity to mammalian cells. nih.govusp.br
These findings suggest that the quinoxaline nucleus is a promising starting point for the development of new antitrypanosomal agents. The demonstrated efficacy of various substituted quinoxalines highlights the importance of further investigation into this class of compounds, including this compound, to determine their specific antitrypanosomal potential.
Herbicidal and Plant Growth Regulation Research
The structural features of this compound suggest its potential application in agriculture as a herbicide. This is based on its similarity to a class of herbicides known as aryloxyphenoxypropionates (FOPs).
Herbicides belonging to the aryloxyphenoxypropionate (APP) class, which includes quinoxalinyloxy phenoxy propanoic acid derivatives, are known to act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). researchgate.netmdpi.com This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of plant cell membranes. scielo.brresearchgate.net By inhibiting ACCase, these herbicides disrupt the production of lipids, leading to a loss of cell membrane integrity and ultimately, cell death in susceptible grass species. scielo.br
The selectivity of these herbicides for grasses over broadleaf crops is attributed to differences in the structure of the ACCase enzyme between these plant types. pressbooks.pub Most dicotyledonous plants possess a form of ACCase that is insensitive to this class of herbicides. researchgate.net Given the structural similarity of this compound to known ACCase-inhibiting herbicides, it is highly probable that its herbicidal activity, if any, would be mediated through the inhibition of this key enzyme in fatty acid synthesis.
While specific in planta herbicidal data for this compound is limited in the reviewed literature, studies on closely related compounds provide strong evidence for the herbicidal potential of the quinoxalinyloxy phenoxy propanoic acid scaffold. For instance, research on a series of 2-[4-(2-quinoxalinyloxy)phenoxy]propanoic acid derivatives demonstrated excellent herbicidal activity against various grass weeds. researchgate.net
One particular derivative, identified by the code number NCI-96683, showed potent post-emergence herbicidal activity against both annual and perennial grasses. researchgate.net This compound effectively controlled weeds such as Echinochloa crus-galli, Digitaria sanguinalis, and Sorghum halepense with no significant phytotoxicity to broadleaf crops like soybean, cotton, and rapeseed. researchgate.net These findings from in planta assays on structurally analogous compounds suggest that this compound could exhibit similar selective herbicidal properties.
Other Investigated Biological Activities in Preclinical Research Models
The quinoxaline scaffold is recognized for its broad spectrum of biological activities, and various derivatives have been investigated in preclinical models for a range of therapeutic applications. semanticscholar.orgresearchgate.net Beyond antiparasitic and herbicidal potential, quinoxaline derivatives have been reported to possess anticancer, antiviral, antibacterial, and antifungal properties. researchgate.netnih.gov
In the realm of oncology, certain quinoxaline-based derivatives have demonstrated potent and selective anticancer activity. For example, one study found that a specific quinoxaline derivative induced apoptosis in prostate cancer cells through the inhibition of Topoisomerase II, and in vivo studies showed a significant reduction in tumor volume and weight in an Ehrlich solid tumor model. tandfonline.com
The antiviral potential of quinoxalines has also been a focus of research, with studies compiling the therapeutic potential of various derivatives against different viruses. nih.gov Additionally, the antibacterial and antifungal activities of novel quinoxaline derivatives have been evaluated, with some compounds showing significant efficacy against plant pathogenic bacteria and fungi in vitro. rsc.org
Furthermore, quinoxaline derivatives have been explored as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a target for diseases such as non-alcoholic steatohepatitis. nih.gov One study identified a dibromo substituted quinoxaline as a potent ASK1 inhibitor with good safety in normal human liver cells. nih.gov The diverse biological activities of the quinoxaline core structure suggest that this compound could also be a subject of interest for a variety of preclinical investigations beyond its potential antiparasitic and herbicidal applications.
Anti-inflammatory Property Research
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory properties. nih.govbenthamscience.com Their mechanism of action is often attributed to the inhibition of key inflammatory mediators. nih.gov
Studies have shown that the anti-inflammatory effects of quinoxaline derivatives can be linked to their ability to suppress the expression of several inflammatory modulators. These include cyclooxygenase (COX), cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38 mitogen-activated protein kinase (p38 MAPK). nih.govbenthamscience.com For instance, certain aminoalcohol-based quinoxaline small molecules, DEQX and OAQX, have demonstrated anti-inflammatory activity by reducing leukocyte migration and decreasing the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov
Furthermore, some quinoxaline derivatives have shown the ability to reduce edema in animal models, a common method for assessing anti-inflammatory potential. researchgate.net For example, in a carrageenan-induced paw edema model in rats, several synthesized quinoxaline derivatives exhibited a notable reduction in edema. researchgate.net The investigation of novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives has also revealed promising in vitro inhibition of soybean lipoxygenase (LOX) and significant in vivo anti-inflammatory effects in the carrageenan-induced edema model. researchgate.net
Table 1: Summary of In Vitro and In Vivo Anti-inflammatory Activity of Select Quinoxaline Derivatives
| Compound/Derivative | Model/Assay | Key Findings | Reference |
| DEQX and OAQX | Mouse Carrageenan Peritonitis | Reduced leukocyte migration; Decreased IL-1β and TNF-α levels. nih.gov | nih.gov |
| Substituted Quinoxalines (3, 11, 14d, 17e) | Carrageenan-Induced Paw Edema in Rats | Showed percentage reduction in edema comparable to Indomethacin. researchgate.net | researchgate.net |
| Quinoxaline and Quinoxaline 1,4-di-N-oxide Derivatives (e.g., 7b) | Soybean Lipoxygenase (LOX) Inhibition; Carrageenan-Induced Edema | Exhibited significant in vitro LOX inhibition and in vivo anti-inflammatory effects. researchgate.net | researchgate.net |
Antioxidant Property Research
The quinoxaline scaffold is also recognized for its antioxidant potential, which is the ability to neutralize harmful free radicals in the body. banglajol.info The main characteristic of an antioxidant is its capacity to trap these reactive oxygen species (ROS), which can otherwise damage cells, proteins, and DNA. banglajol.info
Various studies have explored the antioxidant activity of quinoxaline derivatives using in vitro assays. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method is a commonly used technique to evaluate this property. banglajol.info Several novel quinoxaline derivatives have demonstrated a significant scavenging effect on the DPPH radical. banglajol.info The antioxidant efficacy of these compounds is often linked to their reducing power. banglajol.info
For instance, a study on pyrrolo[2,3-b]quinoxaline derivatives identified ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate as a potent radical scavenger based on the DPPH assay. nih.govrsc.org Further computational studies indicated its potential to scavenge hydroxyl radicals (HO˙) in a physiological lipid environment. nih.govrsc.org Other research has focused on the synthesis of novel quinoxaline derivatives and their evaluation for antioxidant activity through various tests, including DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing antioxidant power (FRAP) assays. researchgate.net Additionally, amidinoquinoxaline-based nitrones have been investigated as lipophilic antioxidants, showing higher activity than the reference compound PBN in lipid peroxidation experiments. nih.gov
Table 2: Summary of In Vitro Antioxidant Activity of Select Quinoxaline Derivatives
| Compound/Derivative | Assay | Key Findings | Reference |
| Novel Quinoxaline Derivatives (1D, 1F, 1G) | DPPH Radical Scavenging | Exhibited marked scavenging effect on DPPH radical. banglajol.info | banglajol.info |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH Assay | Demonstrated the greatest potential as a radical scavenger among the tested derivatives. nih.govrsc.org | nih.govrsc.org |
| Novel Quinoxaline Derivative NPOQA | DPPH, ABTS, FRAP, H2O2 Scavenging | Evaluated for in vitro antioxidant activity using multiple assays. researchgate.net | researchgate.net |
| Amidinoquinoxaline N-oxides | Thiobarbituric Acid Reactive Substances (TBARS) Assay | Showed higher antioxidant activity in inhibiting lipid peroxidation than the reference PBN. nih.gov | nih.gov |
Structure Activity Relationship Sar and Structural Determinants of Research Utility
Impact of Substituent Effects on Biological Activity Profiles
The bioactivity of quinoxaline-based molecules, including ethyl 2-(2-quinoxalinyloxy)acetate, is highly dependent on the types of substituents and where they are placed on the quinoxaline (B1680401) ring. mdpi.comnih.govnih.gov Modifications to the ether linkage and ester group also play a significant role. These structural changes can alter the electronic and steric nature of the molecule, thereby affecting its interactions with biological targets. mdpi.combohrium.com
Electronic and Steric Effects of Substituents on the Quinoxaline Ring
The quinoxaline structure, a fusion of benzene (B151609) and pyrazine (B50134) rings, presents several positions for substitution, each offering a way to modulate the molecule's properties. mdpi.com The electronic influence of these substituents is a key determinant of activity. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or methyl (-CH3), increase the electron density of the aromatic system and are often essential for certain biological activities. mdpi.com Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), chloro (-Cl), or trifluoromethyl (-CF3) decrease the ring's electron density. mdpi.comnih.gov The specific effect of an EWG is context-dependent; for instance, a chloro group can sometimes increase activity compared to a bromo group, while in other cases, any EWG may decrease activity compared to an electron-releasing group. mdpi.com Studies have shown that introducing EWGs at positions 6 and/or 7 can enhance activity against certain parasites like T. cruzi. nih.govbohrium.com
Steric factors, which relate to the size and shape of the substituents, are also critical. bohrium.commdpi.com Bulky groups can physically hinder the molecule from fitting into a biological target's binding site. However, a larger substituent might be necessary to occupy a specific hydrophobic pocket, thereby improving binding affinity. The interplay between electronic and steric effects is complex; for example, in one study, mono-substituted quinoxaline analogs with an N-methyl pyrazole (B372694) substituent showed improved activity, and replacing an electron-donating methoxy group with an electron-withdrawing CF3 group further enhanced it. nih.gov
Table 1: Effect of Quinoxaline Ring Substitution on Anticancer Activity A representative table illustrating how different substituents on the quinoxaline ring can affect biological activity, based on findings from various studies.
| Base Scaffold | Position of Substitution | Substituent (R) | Relative Biological Activity | Reference |
| Quinoxaline | 7 | -NO₂ | Decreased | mdpi.com |
| Quinoxaline | 6, 7 | -Cl, -F (EWGs) | Increased | nih.gov |
| Quinoxaline | 6, 7 | -CH₃ (EDG) | Decreased | unav.edu |
| 2,3-di(furan-2-yl)quinoxaline | 6 | Amide-linked heterocycles | Potent Activity | rsc.org |
| 2-phenylquinoxaline | 6 or 7 | Fluoroethoxy group | Significantly altered affinity | acs.org |
Influence of the Ether Linkage and Ester Group Modifications
The ether linkage and the ethyl ester group in this compound are pivotal to its function. The ether linkage provides rotational flexibility, allowing the side chain to orient itself for optimal target interaction. Replacing this ether oxygen with other atoms like sulfur (to form a thioether) or nitrogen can alter the molecule's geometry and hydrogen-bonding potential. rsc.orgiosrphr.org Very little work has been reported on replacing the chlorine at C-2 with ether linkages, suggesting this is a promising area for exploration. researchgate.net
The ethyl ester group affects polarity and susceptibility to hydrolysis by esterase enzymes. This group can be modified to fine-tune the compound's properties. For example, replacing the ethyl ester with a hydrazide group has been shown to decrease anticancer activity in some quinoxaline derivatives. mdpi.com In another study on antitubercular quinoxaline-2-carboxylate 1,4-dioxides, the activity was highly dependent on the ester group substituent, with the order of effectiveness being benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl. nih.gov Converting the ester to its corresponding carboxylic acid or an amide would drastically change the molecule's charge, solubility, and interaction profile. nih.gov
Identification of Pharmacophoric Elements for Target Engagement Research
A pharmacophore model outlines the essential 3D features a molecule needs to interact with a biological target. For quinoxaline derivatives, these features are identified through extensive SAR studies. researchgate.netresearchgate.netconicet.gov.ar Key elements typically include:
Aromatic/Hydrophobic Regions: The quinoxaline ring itself provides a core hydrophobic scaffold capable of engaging in π-π stacking interactions. mdpi.com
Hydrogen Bond Acceptors: The two nitrogen atoms in the pyrazine ring, the ether oxygen, and the carbonyl oxygen of the ester group are all potential hydrogen bond acceptors. researchgate.netmdpi.com
Hydrogen Bond Donors: While the parent molecule lacks a strong donor, introducing groups like amines or amides can add this crucial feature. researchgate.netmdpi.com
Substituent Vector Points: Specific positions on the quinoxaline ring where substituents can be placed to enhance affinity or selectivity.
One pharmacophore model developed for antimycobacterial quinoxaline derivatives identified a combination of one aromatic ring, four hydrophobic areas, three hydrogen acceptors, and one hydrogen donor as crucial for activity. researchgate.netmdpi.com Another five-point model (AADRR) was developed for quinoxaline derivatives targeting the ALR2 enzyme. tandfonline.com These models are instrumental in virtual screening and designing new compounds for specific research targets. conicet.gov.ar
Analog Synthesis and Combinatorial Approaches in SAR Studies
The systematic synthesis of analogs is the practical engine that drives SAR studies. nih.gov Combinatorial chemistry, which enables the rapid creation of large "libraries" of related compounds, is a powerful tool in this process. acs.orgacs.orgnih.gov Using solid-phase synthesis techniques, researchers can efficiently produce hundreds of quinoxaline variants for screening. researchgate.netnih.gov
A common synthetic strategy involves reacting a core intermediate, such as 2-chloroquinoxaline (B48734), with a diverse set of building blocks. researchgate.netfrontiersin.org For instance, various phenols can be reacted with 2-chloroquinoxaline to generate a library of ether-linked analogs, probing the effect of different substituents on the phenol (B47542) ring. Similarly, the ester group can be easily converted to a wide range of amides by reacting the corresponding carboxylic acid with a library of amines. rsc.org Multicomponent reactions, like the Ugi reaction, provide a highly efficient pathway to generate structurally diverse quinoxaline libraries from simple, readily available starting materials. acs.orgacs.org This iterative cycle of design, synthesis, and biological testing is fundamental to refining SAR models and discovering novel research compounds. nih.gov
Conformational Analysis and its Correlation with Biological Research Outcomes
The biological activity of a flexible molecule like this compound is dictated not just by its 2D structure, but by its preferred 3D shape or conformation. researchgate.netsmolecule.com Conformational analysis seeks to identify the most stable, low-energy conformations the molecule is likely to adopt.
This analysis is often performed using computational methods like density functional theory (DFT) to calculate molecular geometries and energy states. researchgate.netresearchgate.net These theoretical predictions can be validated experimentally using techniques such as X-ray crystallography (for solid-state structure) and NMR spectroscopy (for solution-state structure). Studies on indolo[2,3-b]quinoxaline derivatives have shown that the indoloquinoxaline unit tends to have an almost planar structure. researchgate.net
A molecule must adopt a specific "bioactive conformation" to fit correctly into its target's binding site. Understanding the conformational preferences of a compound and its analogs can explain why certain derivatives are more active than others. This knowledge allows for the design of "conformationally restricted" analogs, where the molecule is "locked" into the presumed bioactive shape, which can lead to a significant increase in potency and selectivity.
Mechanistic Research and Molecular Target Identification
Elucidation of Molecular Targets in Cellular Systems
Identifying the specific biomolecules with which quinoxaline (B1680401) compounds interact is a primary goal of mechanistic research. Enzyme inhibition and receptor binding studies have been particularly fruitful in this area.
Quinoxaline derivatives have been shown to inhibit a variety of enzymes, often with detailed kinetic analyses revealing the nature of their interaction. For example, a series of novel quinoxaline derivatives were assessed for their ability to inhibit rat liver methionine synthase. nih.gov Kinetic analysis indicated that some of these compounds act as mixed inhibitors, while others display uncompetitive inhibition. nih.gov
In the context of cancer research, certain quinoxaline-based compounds have been identified as potent inhibitors of topoisomerase II, an enzyme critical for DNA replication and chromosome segregation. tandfonline.comrsc.org Studies have determined the IC50 values for these compounds, quantifying their inhibitory potency. tandfonline.comnih.gov Furthermore, some quinoxaline analogues have demonstrated inhibitory activity against acetylcholinesterase (AChE), with kinetic studies revealing a mixed-type inhibition mechanism. mdpi.com Other research has focused on the inhibition of enzymes such as PARP-1 and transglutaminase 2 (TGase 2) by quinoxaline derivatives. mdpi.comnih.gov
Table 1: Enzyme Inhibition by Quinoxaline Derivatives
| Derivative Class | Target Enzyme | Inhibition Type | IC50 Values | Reference |
|---|---|---|---|---|
| Substituted Quinoxalines | Methionine Synthase | Mixed and Uncompetitive | 9-20 µM | nih.gov |
| Quinoxaline Compounds III & IV | Topoisomerase II | - | 7.529-21.98 µM | tandfonline.comnih.gov |
| Quinoxaline Derivative 6c | Acetylcholinesterase (AChE) | Mixed-type | 0.077-50.080 µM (for various derivatives) | mdpi.com |
| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline Derivatives | PARP-1 | - | 2.31-8.73 nM | mdpi.com |
| Quinoxaline Compound GK13 | Transglutaminase 2 (TGase 2) | Competitive | ~16.4 µM | nih.gov |
| Quinoxaline Sulfonohydrazide Derivatives | α-glucosidase | - | <15 µM | tandfonline.com |
The interaction of quinoxaline derivatives with cellular receptors is another key area of investigation. Competitive binding experiments using radiolabeled ligands have been employed to determine the binding affinities of newly synthesized quinoxalines for specific receptors. For instance, a number of quinoxaline derivatives have been tested for their affinity to melatonin (B1676174) receptors (MT1 and MT2). nih.govresearchgate.net These studies have identified compounds with high affinity and selectivity for the MT2 receptor. nih.gov
In other research, perhydroquinoxaline derivatives have been evaluated for their binding affinity to κ (kappa) opioid receptors using radioligand binding assays. mdpi.com Additionally, the binding of quinoxaline-2,3-diones to ionotropic glutamate (B1630785) receptors (iGluRs) has been characterized. researchgate.net Molecular docking studies have also been used to predict the binding interactions of quinoxaline derivatives with receptors like VEGFR-2. ekb.eg
Table 2: Receptor Binding Affinity of Quinoxaline Derivatives
| Derivative Class | Target Receptor | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| N-acylamino Quinoxalines | Melatonin (MT1/MT2) | 0.08 µM (for MT2) | nih.gov |
| Perhydroquinoxalines | κ Opioid Receptor | 9.4 nM - 599 nM | mdpi.com |
| Quinoxaline-2,3-diones | Ionotropic Glutamate Receptors (iGluRs) | Varies (in µM range) | researchgate.net |
| Quinoxaline-based derivatives | VEGFR-2 | -11.93 to -17.11 Kcal/mol (Binding Affinity) | ekb.eg |
Investigations into Cellular Pathway Perturbations
Beyond direct molecular interactions, research has focused on how quinoxaline derivatives affect broader cellular processes and signaling pathways.
A common mechanism of action for anticancer agents is the disruption of the cell cycle. Flow cytometry analysis has been instrumental in demonstrating that various quinoxaline derivatives can induce cell cycle arrest in cancer cell lines. For example, certain quinoxaline-based compounds have been shown to cause cell cycle arrest at the S phase in prostate cancer cells and at the G1 transition in breast cancer cells. tandfonline.comrsc.org Other studies have reported cell cycle arrest at the G2/M phase in response to different quinoxaline derivatives in colon and liver cancer cells. nih.govfrontiersin.orgnih.gov
Table 3: Effect of Quinoxaline Derivatives on Cell Cycle Progression
| Derivative | Cell Line | Effect | Reference |
|---|---|---|---|
| Compounds III & IV | PC-3 (Prostate Cancer) | S Phase Arrest | tandfonline.com |
| Compound 3b | MCF-7 (Breast Cancer) | G1 Transition Arrest | rsc.org |
| Compound VIIIc | HCT116 (Colon Carcinoma) | G2/M Phase Arrest | nih.gov |
| MEQ (a QdNO) | - | G2/M Phase Arrest | frontiersin.org |
| OLA (a QdNO) | HepG2 (Liver Cancer) | S Phase Arrest | frontiersin.org |
| Compound 25d | HepG2 (Liver Cancer) | G2/M Phase Arrest | nih.gov |
| Compound 5 | MDA-MB-436 (Breast Cancer) | G2/M Phase Arrest | mdpi.com |
Inducing programmed cell death, or apoptosis, is a hallmark of many effective chemotherapeutic agents. Quinoxaline derivatives have been shown to induce apoptosis through various molecular mechanisms. Western blot analysis has revealed that some derivatives upregulate pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov The induction of apoptosis has been confirmed through methods like Annexin V-FITC/PI double staining and DNA fragmentation assays. tandfonline.comnih.govsemanticscholar.org
In addition to apoptosis, some quinoxaline derivatives have been found to induce autophagy. plos.org For instance, one study demonstrated that a particular quinoxaline derivative led to autophagic-like cell death in Trypanosoma cruzi. plos.org Another study on a PARP-1 inhibitor based on a quinoxaline scaffold showed an increase in the autophagic process in breast cancer cells. mdpi.com
To gain a more global understanding of the cellular response to quinoxaline derivatives, researchers have employed gene expression and proteomic profiling techniques. A global chemical proteomics approach was used to generate a drug-protein interaction profile for two novel pyrrolo[3,2-b]quinoxaline derivatives, identifying key kinase targets. nih.govrsc.orguzh.ch
Proteomic analysis of Entamoeba histolytica treated with quinoxaline derivatives revealed a significant number of deregulated proteins, primarily related to the cytoskeleton, intracellular traffic, nucleic acid metabolism, and redox homeostasis. frontiersin.orgnih.goved.ac.uk Transcriptomic studies in Mycobacterium smegmatis exposed to a quinoxaline 1,4-dioxide derivative identified changes in the expression of genes involved in DNA repair systems and those encoding proteins with oxidoreductase activity. mdpi.compreprints.org These comprehensive analyses provide a broader picture of the cellular pathways perturbed by this class of compounds.
Interactions with Biomolecules (e.g., DNA, proteins)
The precise interactions of Ethyl 2-(2-quinoxalinyloxy)acetate with biomolecules such as DNA and proteins have not been extensively detailed in publicly available research. However, the broader class of quinoxaline derivatives has been the subject of numerous studies, providing insights into their potential biological activities. Many compounds within this class are recognized for their ability to interact with DNA, often leading to cytotoxic or antimicrobial effects.
One of the well-documented mechanisms for quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, involves their role as DNA-damaging agents. mdpi.comnih.gov This activity is often attributed to the bioreduction of the N-oxide groups, which generates reactive oxygen species that can induce single- and double-strand breaks in DNA. mdpi.com Furthermore, computational studies have suggested that certain quinoxaline 1,4-dioxides can bind to the same site on mycobacterial DNA gyrase as the known inhibitor novobiocin, indicating a potential for interference with DNA replication and repair processes. mdpi.com
Other quinoxaline derivatives have been shown to influence cellular processes by interacting with key proteins. For instance, the compound XK469, which shares the quinoxaline core structure, is known to inhibit cytokinesis, leading to the accumulation of cells with multiple nuclei and increased ploidy. nih.gov This suggests an interaction with proteins involved in cell division. While the direct molecular target of XK469 that leads to this effect is a subject of ongoing research, its activity highlights the potential for quinoxaline derivatives to modulate protein function. nih.gov
The table below summarizes the observed interactions of related quinoxaline derivatives with biomolecules, offering a potential framework for understanding the action of this compound.
| Quinoxaline Derivative Class | Interacting Biomolecule | Observed Effect | Potential Mechanism of Action |
| Quinoxaline 1,4-dioxides | DNA | DNA damage, inhibition of mycobacterial growth | Generation of reactive oxygen species, binding to DNA gyrase mdpi.comnih.gov |
| XK469 (a quinoxalinyl)oxy]phenoxy}propionic acid derivative) | Cellular proteins (implicated) | Inhibition of cytokinesis, induction of polyploidy and senescence | Interference with proteins essential for cell division nih.gov |
Comparative Mechanistic Studies with Related Research Compounds
Comparative mechanistic studies of this compound with other research compounds are essential for elucidating its specific mode of action and placing it within the broader context of quinoxaline pharmacology. While direct comparative studies involving this exact ester are not prominent in the literature, analysis of structurally similar compounds provides valuable insights.
A significant area of research has been on quinoxaline derivatives with antimicrobial properties. For example, novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been synthesized and evaluated for their antimycobacterial activity. mdpi.com Mechanistic studies on these compounds revealed that their mode of action involves DNA damage, a common theme among bioactive quinoxalines. mdpi.comnih.gov The high mutagenic potential of some of these derivatives underscores their interaction with the bacterial genome. mdpi.com In contrast to these DNA-damaging agents, other quinoxaline-based compounds may exhibit different mechanisms.
Another important class of related compounds includes those that affect cell cycle progression. The compound XK469, chemically described as 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, has been shown to induce a G2/M arrest in the cell cycle and promote polyploidy and senescence in cancer cell lines. nih.gov This is a distinct mechanism compared to direct DNA damage and suggests an interaction with the cellular machinery that governs mitosis. The ability of XK469 to inhibit cytokinesis without preventing DNA replication points towards a specific disruption of the final stages of cell division. nih.gov
The table below presents a comparative overview of the mechanisms of action for different classes of quinoxaline research compounds. This comparison helps to frame the potential mechanistic pathways that this compound might employ.
| Compound/Compound Class | Primary Mechanism of Action | Cellular Outcome | Key Research Findings |
| Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives | DNA damage | Antimycobacterial activity | Induction of single- and double-stranded DNA breaks; potential for high mutagenicity. mdpi.comnih.gov |
| XK469 | Inhibition of cytokinesis | G2/M cell cycle arrest, polyploidy, senescence | Does not prevent DNA replication but blocks the final separation of daughter cells. nih.gov |
| Various quinoxaline derivatives | Light-mediated synthesis | Formation of 1,2-dihydro-2,2-diaryl-substituted and 2,3-diaryl-substituted quinoxalines | Involves a photomediated [2 + 2]-cycloaddition and a 1,2-aryl migration as key steps. acs.orgnih.govacs.org |
These comparative studies highlight the chemical versatility of the quinoxaline scaffold, which can be modified to target different biological processes. The specific substituents on the quinoxaline ring play a crucial role in determining the compound's mechanism of action. For this compound, its ester functionality and the nature of the linkage to the quinoxaline core will be determinant factors in its biological activity profile.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. rsc.orgnsps.org.ngnih.govmdpi.com These methods allow for the detailed analysis of molecular orbitals and charge distribution, which are fundamental to understanding a molecule's chemical behavior. For quinoxaline (B1680401) derivatives, DFT calculations are frequently used to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining a molecule's reactivity. youtube.comlibretexts.org The HOMO acts as an electron donor, indicating the molecule's nucleophilic potential, while the LUMO acts as an electron acceptor, reflecting its electrophilic potential. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and charge transfer potential within the molecule. rsc.org
For quinoxaline-based compounds, the HOMO is often localized on the electron-rich parts of the quinoxaline ring system, while the LUMO is distributed across the ring. The specific energies of these orbitals can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net These calculations reveal that electron-donating or withdrawing substituents on the quinoxaline core can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity.
Table 1: Representative Frontier Molecular Orbital Data for a Quinoxaline Derivative
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.65 | LUMO-HOMO Energy Difference |
Note: The data in this table are representative values for a related quinoxaline structure and serve for illustrative purposes.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. libretexts.orgyoutube.com These three-dimensional maps use a color spectrum to indicate regions of different electrostatic potential. Typically, red areas signify regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue areas represent regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). youtube.compearson.com Green and yellow areas denote regions of neutral or intermediate potential.
For a molecule like Ethyl 2-(2-quinoxalinyloxy)acetate, an MEP map would likely show negative potential (red) around the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the ester group, identifying them as potential sites for hydrogen bonding and electrophilic interactions. nih.govnih.gov Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would exhibit a positive potential (blue), indicating their role as potential hydrogen bond donors. pearson.com MEP analysis is crucial for understanding non-covalent interactions, which are vital for molecular recognition and ligand-receptor binding. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is fundamental in drug discovery for predicting ligand-target interactions and estimating the strength of the binding. ontosight.aigrafiati.com
Docking simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between a ligand and a target. nih.govnih.govarxiv.orgnih.govarxiv.org A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Studies on quinoxaline derivatives have employed molecular docking to explore their potential as inhibitors for various biological targets, such as human thymidylate synthase (hTS). acs.org
In such studies, the docking poses reveal specific interactions within the target's binding site. For instance, the quinoxaline nitrogen atoms can act as hydrogen bond acceptors, while the ester group could also participate in hydrogen bonding. acs.org Aromatic rings often engage in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. These detailed interaction analyses help to characterize the key structural features required for potent binding and to rationalize structure-activity relationships. acs.org
Table 2: Example Docking Results for Quinoxaline Analogs against a Protein Target
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Analog 1 | -8.5 | Arg50, Tyr94, Phe228 |
| Analog 2 | -7.9 | Arg50, Asn192 |
| Analog 3 | -9.1 | Arg50, Tyr94, Leu221, Phe228 |
Note: The data presented are illustrative and based on findings for related quinoxaline compounds.
Virtual screening is a computational strategy that involves docking large libraries of chemical compounds against a specific biological target to identify potential "hit" molecules. nih.gov This approach significantly accelerates the initial phase of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally.
Quinoxaline and its parent structure, quinoline (B57606), are common scaffolds in compound libraries used for virtual screening. nih.gov For example, libraries of quinoline derivatives have been screened against targets relevant to viral replication or cancer, such as proteases or kinases. nih.govacs.org The top-scoring compounds from the virtual screen, which show the most promising binding affinities and interaction profiles, are then prioritized for further investigation, including in vitro biological assays.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. qsartoolbox.org QSAR models are valuable for predicting the activity of novel compounds and for optimizing lead structures in drug design. nih.gov
For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various targets, such as Mycobacterium tuberculosis. nih.gov The process involves calculating a wide range of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, including:
Topological descriptors: Related to molecular size and branching.
Electrostatic descriptors: Related to charge distribution.
Steric descriptors: Related to the three-dimensional shape of the molecule.
Variable selection methods, such as Genetic Algorithms (GA) or Simulated Annealing (SA), are then used to identify the most relevant descriptors that correlate with biological activity. nih.gov The resulting QSAR equation can be used to predict the activity of new, untested quinoxaline analogs. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), also generate contour maps that visualize the favorable and unfavorable steric and electrostatic regions around the molecular scaffold, providing intuitive guidance for structural modifications to enhance activity. nih.gov The predictive power of a QSAR model is rigorously validated using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). ajchem-a.com
Table 3: Statistical Parameters for a Representative QSAR Model of Quinoxaline Derivatives
| Parameter | Value | Description |
|---|---|---|
| R² (Squared Correlation Coefficient) | 0.84 | Measures the goodness of fit for the training set. |
| Q² (Cross-Validated R²) | 0.68 | Measures the internal predictive ability of the model. |
| R²test (External Validation R²) | 0.74 | Measures the predictive ability on an external test set. |
Note: Statistical values are based on a published QSAR study on quinoxaline derivatives for illustrative purposes. ajchem-a.com
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in modern drug design. abjournals.org They establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, both 2D and 3D-QSAR models have been successfully developed to predict activities such as anti-tubercular and anti-cancer effects. abjournals.orgnih.gov
The development of a robust QSAR model is highly dependent on the careful selection of molecular descriptors that encapsulate the key physicochemical features governing the interaction between the chemical and its biological target. nih.gov Various computational strategies are employed for this purpose, including:
Genetic Algorithm (GA): A search heuristic inspired by the process of natural selection, used to select an optimal subset of descriptors from a large pool. nih.gov
Simulated Annealing (SA): A probabilistic technique for approximating the global optimum of a given function, also used for variable selection. nih.gov
Genetic Function Approximation (GFA): An algorithm that combines the genetic algorithm with a regression analysis to build predictive models. abjournals.org
These methods have been applied to linear regression techniques like Partial Least Squares (PLS) and non-linear approaches such as Counter Propagation Artificial Neural Networks (CP-ANN) to build reliable QSAR models for quinoxaline compounds. nih.gov For instance, a QSAR model for imidazo[1,2-a] quinoxaline derivatives was developed using the GFA technique, which was subsequently validated through a test set of compounds to confirm its predictive power. abjournals.org Such models are crucial for understanding the structural requirements for biological activity and for designing new, potentially more potent molecules. abjournals.orgnih.gov
Table 1: Examples of QSAR Model Parameters for Quinoxaline Derivatives
| Model Type | Target Activity | Statistical Parameter | Value | Reference |
|---|---|---|---|---|
| GFA-MLR | Anti-tumor | R² (non-cross-validated) | 0.73038 | abjournals.org |
| GFA-MLR | Anti-tumor | R² adjusted | 0.63234 | abjournals.org |
| GFA-MLR | Anti-tumor | Q² (cross-validated) | 0.51664 | abjournals.org |
| GFA-MLR | Anti-tumor | R² pred (test set) | 0.73038 | abjournals.org |
Derivation of Descriptors for SAR Analysis
Structure-Activity Relationship (SAR) analysis is the cornerstone of medicinal chemistry, aiming to understand how specific structural moieties of a molecule contribute to its biological activity. This analysis relies on molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure.
For quinoxaline derivatives, several classes of descriptors have been identified as critical for their biological activities:
Topological Descriptors: These 2D descriptors describe the atomic connectivity within the molecule. They have been identified as important factors for the anti-tubercular activity of quinoxalines. nih.gov
Electrostatic Descriptors: These descriptors quantify the charge distribution within a molecule. Along with topological descriptors, they have been shown to be significant for the biological activity of quinoxaline derivatives. nih.gov Quantum chemical descriptors like dipole moment and charge are often employed. abjournals.org
Steric Descriptors: These descriptors relate to the size and shape of the molecule. 3D-QSAR studies highlight the influence of steric fields on activity, suggesting that the spatial arrangement of substituents is crucial. nih.gov For example, the substitution pattern on the phenyl ring is a key determinant of activity. researchgate.net
Hydrophobic Descriptors: These descriptors measure the hydrophobicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. acs.org
The analysis of 3D-QSAR models can generate contribution plots, which visually represent the favorable and unfavorable regions for steric and electrostatic interactions around the molecule, providing clear guidelines for structural modification. nih.gov SAR studies have revealed that specific structural features are essential for the activity of certain quinoxaline derivatives. For example, in one series of anticancer quinoxalines, a cyano (CN) group on an aliphatic chain was found to be essential for activity, while replacing an ester group with a hydrazide group diminished the activity. mdpi.com
Table 2: Key Molecular Descriptor Classes for Quinoxaline SAR Analysis
| Descriptor Class | Description | Relevance to Quinoxaline Activity | Reference |
|---|---|---|---|
| Topological | Describes the 2D connectivity of atoms. | Identified as an important factor for anti-tubercular activity. | nih.gov |
| Electrostatic | Relates to the charge distribution and electronic properties. | Crucial for chemico-biological interactions and anti-tubercular activity. | nih.gov |
| Steric | Pertains to the size, shape, and 3D arrangement of the molecule. | Influences binding affinity; highlighted by 3D-QSAR contribution plots. | nih.gov |
| Hydrophobic | Measures the water-repelling character of the molecule. | Important for receptor binding and pharmacokinetic properties. | acs.org |
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a detailed, dynamic view of molecular behavior, offering insights that are often inaccessible through experimental methods alone. nih.gov For a compound like this compound, MD simulations can elucidate its conformational flexibility and the intricate dynamics of its interaction with a biological target. ontosight.ai
MD simulations are frequently used in conjunction with molecular docking. While docking provides a static snapshot of the most likely binding pose of a ligand in a receptor's active site, MD simulations can assess the stability of this pose over time. ontosight.aitandfonline.com By simulating the ligand-receptor complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein adapt to each other, identify key interactions that stabilize the complex, and calculate the binding free energy. nih.gov
These simulations have proven invaluable for:
Confirming Binding Modes: Verifying the stability of docking predictions and exploring alternative binding conformations. abjournals.org
Analyzing Conformational Changes: Observing how the protein and ligand change shape upon binding. nih.gov
Identifying Key Interactions: Pinpointing specific hydrogen bonds, hydrophobic interactions, or ionic bridges that are critical for binding. mdpi.com
For example, MD simulations can be run on a protein-ligand complex to analyze parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system throughout the simulation. mdpi.com
Table 3: Applications of Molecular Dynamics in Quinoxaline Research
| Application | Purpose | Insights Gained | Reference |
|---|---|---|---|
| Binding Mode Analysis | To predict and validate the interaction of a ligand with its target protein. | Provides understanding of the binding pocket and the specific orientation of the compound. | abjournals.orgtandfonline.com |
| Stability Assessment | To evaluate the stability of the ligand-protein complex over time. | Confirms the viability of a predicted binding pose and identifies stable interactions. | nih.govmdpi.com |
| Conformational Analysis | To study the flexibility and dynamic movements of the ligand and protein. | Reveals how the molecules adapt to each other upon binding and identifies potential allosteric effects. | nih.gov |
| Interaction Mapping | To identify and characterize the specific intermolecular forces involved in binding. | Elucidates crucial hydrogen bonds, hydrophobic contacts, and electrostatic interactions. | ontosight.aimdpi.com |
In Silico Prediction of ADMET Properties (Excluding In Vivo or Human Data)
In the early phases of drug discovery, it is crucial to evaluate the potential of a compound to become a viable drug. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties serves as a cost-effective and rapid method to screen candidates for potential liabilities. abjournals.org These computational models use the chemical structure of a compound to estimate its pharmacokinetic and toxicological profile.
For quinoxaline derivatives, computational tools are used to estimate their drug-likeness and to predict their ADMET properties. tandfonline.comresearchgate.net This involves calculating a range of physicochemical properties and using various models to forecast their behavior.
Key ADMET properties predicted in silico include:
Physicochemical Properties: Parameters like molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area are calculated to assess general drug-likeness, often evaluated against criteria like Lipinski's Rule of Five.
Absorption: Prediction of properties related to oral bioavailability, such as intestinal absorption and cell permeability (e.g., Caco-2 permeability).
Metabolism: Simulating potential metabolic pathways and identifying likely metabolites. Software like the QSAR Toolbox can be used for metabolism-related predictions. qsartoolbox.org
Toxicity: Predicting various toxicological endpoints, such as mutagenicity (e.g., Ames test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
These in silico assessments help prioritize compounds for further development and can guide the chemical modification of a lead compound to improve its ADMET profile. researchgate.net
Table 4: Common In Silico ADMET Predictions for Drug Candidates
| ADMET Property | Parameter/Model | Significance |
|---|---|---|
| Absorption | Caco-2 Permeability, Human Intestinal Absorption (HIA) | Predicts the extent to which a drug can pass through the intestinal wall into the bloodstream. |
| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding (PPB) | Estimates how a drug distributes throughout the body and whether it can reach its target. |
| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor Models | Predicts how the drug is metabolized and its potential for drug-drug interactions. |
| Excretion | Total Clearance | Estimates the rate at which a drug is removed from the body. |
| Toxicity | Ames Mutagenicity, hERG Inhibition, Carcinogenicity | Forecasts potential adverse effects and safety risks. |
Potential Applications and Future Research Directions in Chemical Science
Role as Lead Compounds in Medicinal Chemistry Research
The quinoxaline (B1680401) scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a multitude of biologically active compounds. This positions Ethyl 2-(2-quinoxalinyloxy)acetate as a valuable starting point for the design and synthesis of new chemical entities with therapeutic potential.
Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The core quinoxaline structure can be strategically modified to enhance potency and selectivity for specific biological targets. For instance, various quinoxaline-based compounds have been investigated as potent inhibitors of critical enzymes in cancer progression, such as tubulin polymerization, c-Met kinase, topoisomerase II, and EGFR kinase.
The ethyl acetate (B1210297) side chain of this compound offers a readily modifiable handle for synthetic chemists. Through straightforward chemical transformations, this group can be converted into a variety of functional groups, including carboxylic acids, amides, and more complex esters. This allows for the generation of a library of derivatives that can be screened against a panel of biological targets. For example, the synthesis of novel quinoxaline derivatives targeting kinases involved in signal transduction pathways is a promising area of research. The design of such compounds often involves computational methods like molecular docking to predict binding affinities and guide synthetic efforts.
A hypothetical design strategy could involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which could then be coupled with various amines to generate a diverse set of amides. These new compounds could then be evaluated for their inhibitory activity against targets like apoptosis-signal regulating kinase 1 (ASK1), a key protein in several disease pathways.
The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target drugs. Quinoxaline derivatives are particularly well-suited for this approach due to their ability to interact with multiple biological targets simultaneously. This multi-targeting capability can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
For example, researchers have designed quinoxaline derivatives that exhibit inhibitory activity against both acetylcholinesterase (AChE) and B-secretase (BACE-1), two key enzymes implicated in the pathology of Alzheimer's disease. By modifying the quinoxaline scaffold and its substituents, it is possible to fine-tune the inhibitory profile of the compounds against these targets. The core structure of this compound could serve as a foundational template for designing such dual-action inhibitors. Future research could focus on introducing pharmacophoric features known to interact with the active sites of these enzymes onto the quinoxaline ring or by modifying the acetate side chain.
Utility in Agrochemical Research and Development
The quest for novel and effective agrochemicals with improved environmental profiles is a continuous effort. The structural features of this compound suggest its potential utility in this sector, particularly in the development of new herbicides and potentially other pesticides.
The development of novel herbicidal agents is an ongoing focus in agrochemical research. While specific data on this compound is not available, a closely related compound, Ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate, has demonstrated potent herbicidal activity against a range of grass weeds with no significant harm to broadleaf crops.
A study on this related compound and its derivatives highlighted their effectiveness as selective herbicides. The research indicated that these compounds could be promising for controlling gramineous weeds in post-emergence treatments.
**Table 1: Herbicidal Activity of a Related Qu
Emerging Research Areas for Quinoxaline Derivatives
Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in various fields of chemical science due to their diverse biological activities and unique photophysical properties. The rigid, planar structure of the quinoxaline core, coupled with the potential for functionalization at various positions, makes it a versatile scaffold for the design of novel molecules with tailored properties. Emerging research has highlighted the potential of quinoxaline derivatives in several key areas, including medicinal chemistry, materials science, and catalysis.
One of the most promising applications of quinoxaline derivatives is in the development of novel therapeutic agents. The quinoxaline moiety is a key structural component in a number of biologically active compounds, including some with anticancer properties. For instance, certain (2-quinoxalinyloxy)phenoxypropanoic acid derivatives have been investigated for their potential as anticancer agents, particularly against solid tumors google.com. The mechanism of action is often attributed to the ability of the quinoxaline ring to intercalate with DNA or inhibit key enzymes involved in cell proliferation. The exploration of quinoxaline derivatives as inhibitors of protein kinases and other enzymes implicated in disease pathogenesis remains an active area of research.
In the realm of materials science, quinoxaline derivatives are being explored for their use in organic electronics. Their electron-deficient nature makes them suitable candidates for use as electron-transporting materials in organic light-emitting diodes (OLEDs) and organic solar cells. The ability to tune the electronic properties of these materials through chemical modification of the quinoxaline core allows for the optimization of device performance. Furthermore, the introduction of specific functional groups can lead to materials with interesting photophysical properties, such as aggregation-induced emission (AIE), which has potential applications in sensors and bio-imaging.
The development of "green" and sustainable synthetic methodologies for quinoxaline derivatives is another emerging research focus. Traditional methods for the synthesis of quinoxalines often require harsh reaction conditions and the use of hazardous reagents. Consequently, there is a growing interest in the development of more environmentally benign synthetic routes, such as microwave-assisted synthesis and the use of eco-friendly solvents. These efforts are not only aimed at reducing the environmental impact of chemical synthesis but also at improving the efficiency and cost-effectiveness of producing these valuable compounds.
| Research Area | Key Findings and Potential Applications | Relevant Analogues/Derivatives |
| Medicinal Chemistry | Anticancer activity against solid tumors. google.com | (2-quinoxalinyloxy)phenoxypropanoic acids google.com |
| Materials Science | Electron-transporting materials for OLEDs and organic solar cells. | Phenyl-substituted quinoxalines |
| Green Chemistry | Development of sustainable and efficient synthetic methods. | Various quinoxaline derivatives |
Challenges and Opportunities in the Academic Research of this compound and its Analogues
While the broader class of quinoxaline derivatives has been the subject of extensive research, the specific compound "this compound" and its close analogues remain relatively underexplored. This presents both challenges and significant opportunities for academic researchers.
Challenges:
Another challenge lies in the limited understanding of the structure-activity relationships (SAR) for this specific class of compounds. While some related quinoxaline derivatives have shown biological activity, the influence of the ethoxycarbonylmethyl group at the 2-position of the quinoxaline ring is not well-established. Elucidating the SAR would require the synthesis and biological evaluation of a library of analogues with systematic variations in the ester group and substitutions on the quinoxaline ring.
Furthermore, the reactivity of the ether linkage in 2-quinoxalinyloxy acetates can be a challenge in subsequent functionalization reactions. The ether bond may be susceptible to cleavage under certain reaction conditions, limiting the scope of chemical transformations that can be performed on the molecule.
Opportunities:
Despite these challenges, the academic research of this compound and its analogues offers numerous opportunities. The structural similarity of these compounds to known biologically active quinoxaline derivatives suggests that they may possess interesting pharmacological properties. There is a significant opportunity to explore their potential as anticancer, antimicrobial, or antiviral agents. The ester functionality of this compound provides a convenient handle for further chemical modification. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a diverse library of amide and ester derivatives. This would allow for a systematic exploration of the SAR and the potential optimization of biological activity.
The investigation of the material properties of this compound and its derivatives is another promising avenue of research. The quinoxaline core, combined with the flexible acetate side chain, may give rise to interesting photophysical or liquid crystalline properties. The synthesis and characterization of polymers incorporating the 2-(2-quinoxalinyloxy)acetate moiety could lead to the development of novel materials with applications in organic electronics or as advanced functional polymers.
Moreover, there is an opportunity to conduct detailed computational studies on this compound to better understand its electronic structure, conformation, and potential interactions with biological targets. Such studies can guide the design of new analogues with improved properties and provide insights into their mechanism of action at a molecular level.
| Aspect | Challenges | Opportunities |
| Synthesis | Potential for isomeric byproduct formation google.com; purification difficulties. google.com | Development of novel, high-yield synthetic methodologies. |
| Structure-Activity Relationship (SAR) | Limited existing data for this specific scaffold. | Systematic derivatization to establish clear SAR for various biological activities. |
| Chemical Reactivity | Potential instability of the ether linkage under certain reaction conditions. | Functionalization of the ester group to create diverse libraries of compounds. |
| Biological Applications | Largely unexplored biological profile. | Screening for anticancer, antimicrobial, and antiviral activities. |
| Materials Science | Unknown material properties. | Exploration of photophysical and liquid crystalline properties; development of novel polymers. |
| Computational Chemistry | Lack of theoretical studies. | In-silico prediction of properties and interactions to guide experimental work. |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2-quinoxalinyloxy)acetate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation between quinoxalinol derivatives and ethyl bromoacetate. Key considerations include:
- Catalyst Selection : Palladium on carbon (Pd/C) under hydrogenation conditions improves yield and purity .
- Solvent Optimization : Ethanol or DMF is used for solubility and reaction efficiency .
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation .
- Purification : Recrystallization from ethanol or column chromatography isolates the final product .
Q. Table 1. Common Synthesis Parameters
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Catalyst | Pd/C (hydrogenation) | |
| Solvent | Ethanol, DMF | |
| Temperature | Reflux (70–80°C) | |
| Purification Method | Recrystallization/Chromatography |
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Critical techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) validates molecular weight, while fragmentation patterns confirm structural motifs .
- IR Spectroscopy : Ester carbonyl stretch (~1740 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions (e.g., mismatched NMR signals vs. X-ray data) require cross-validation:
- X-ray Crystallography : Use SHELXL (SHELX suite) for high-resolution structure determination, resolving ambiguities in hydrogen bonding (N–H···O, C–H···O) .
- Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility .
- Computational Validation : Compare experimental data with DFT-calculated NMR chemical shifts .
Q. Table 2. Techniques for Data Validation
| Discrepancy Type | Resolution Method | Reference |
|---|---|---|
| NMR vs. X-ray | SHELXL refinement | |
| Ambiguous MS Fragments | High-resolution MS/MS |
Q. What experimental strategies are effective in determining the biological activity of this compound?
Methodological Answer: Designing bioactivity studies involves:
- In Vitro Assays :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Kinase or protease inhibition assays with dose-response curves .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogens, methyl groups) and compare bioactivity .
- Molecular Docking : Predict binding modes with target enzymes (e.g., cyclooxygenase) using AutoDock or Schrödinger .
Q. How can computational methods enhance the study of this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites .
- Molecular Dynamics (MD) : Simulate interactions in biological membranes or solvent environments .
- Docking Studies : Identify potential binding pockets in enzymes (e.g., dihydrofolate reductase) .
Q. Table 3. Computational Tools for Reactivity Analysis
| Tool | Application | Reference |
|---|---|---|
| Gaussian (DFT) | Electronic structure analysis | |
| GROMACS (MD) | Solvent interaction simulation | |
| AutoDock Vina | Enzyme-ligand docking |
Q. What strategies mitigate challenges in crystallizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
